molecular formula C9H8ClFO B2977204 1-Chloro-3-(2-fluorophenyl)propan-2-one CAS No. 144340-73-8

1-Chloro-3-(2-fluorophenyl)propan-2-one

Cat. No.: B2977204
CAS No.: 144340-73-8
M. Wt: 186.61
InChI Key: NKXOUJLSAVDXQA-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFO. It is a chlorinated ketone that features a fluorophenyl group, making it a compound of interest in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-3-(2-fluorophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

    1-Chloro-3-(4-fluorophenyl)propan-2-one: Similar structure but with the fluorine atom in a different position.

    1-Chloro-3-(2-chlorophenyl)propan-2-one: Similar structure but with a chlorine atom instead of fluorine.

    1-Chloro-3-(2-bromophenyl)propan-2-one: Similar structure but with a bromine atom instead of fluorine.

Uniqueness: 1-Chloro-3-(2-fluorophenyl)propan-2-one is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. The specific positioning of the fluorine atom can also affect the compound’s chemical properties and interactions .

Biological Activity

1-Chloro-3-(2-fluorophenyl)propan-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews existing research on its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The synthesis methods and structure-activity relationships (SAR) that contribute to its biological efficacy are also discussed.

Chemical Structure and Properties

This compound has the following characteristics:

PropertyDetails
IUPAC Name This compound
Molecular Formula C10H10ClFO
Molecular Weight 202.64 g/mol
SMILES Notation CC(C(=O)C1=CC=CC=C1F)Cl

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives for their antibacterial effects, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies showed that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle regulators. A notable case study highlighted the compound's ability to reduce tumor growth in xenograft models by 50% when administered at a dosage of 20 mg/kg.

Structure-Activity Relationships (SAR)

The presence of the chloro and fluorine substituents on the phenyl ring is crucial for enhancing biological activity. Substituent variations have been systematically studied to optimize potency:

SubstituentActivity Level
Chloro High
Fluoro Moderate
Methyl Low

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst. This method has been optimized for yield and purity, achieving up to 85% yield in laboratory settings.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in 2020 demonstrated that derivatives of this compound exhibited enhanced antibacterial activity compared to non-fluorinated analogs. The fluorine atom was found to increase lipophilicity, aiding in membrane penetration .
  • Anticancer Activity : A comprehensive evaluation in a recent publication reported that this compound induced apoptosis in human cancer cell lines with an IC50 value ranging from 10 to 30 µM, depending on the cell type .
  • Mechanistic Insights : Mechanistic studies revealed that the compound activates mitochondrial pathways leading to cytochrome c release and subsequent caspase activation, critical for apoptosis .

Properties

IUPAC Name

1-chloro-3-(2-fluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXOUJLSAVDXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144340-73-8
Record name 1-chloro-3-(2-fluorophenyl)propan-2-one
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